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Maltosyl isothiocyanate

Cat. No.: B1194466
CAS No.: 73027-03-9
M. Wt: 383.37 g/mol
InChI Key: ZBRBEHIGVFMFAH-NPZHFXNTSA-N
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Description

Historical Context of Isothiocyanate Research in Carbohydrate Chemistry

The study of isothiocyanates has a long history, originating with the investigation of "mustard oils" from plants of the Brassicaceae family in the 19th century. These compounds are naturally stored as stable precursors called glucosinolates. However, the application of isothiocyanates within carbohydrate chemistry is a more modern development.

Initially, chemists focused on synthesizing glycosyl isothiocyanates—sugar molecules attached to an isothiocyanate group—as versatile intermediates. researchgate.netscispace.comresearchgate.net These compounds serve as building blocks for a wide array of more complex carbohydrate-containing molecules, such as glycosylthioureas and various heterocyclic compounds. zenodo.orgresearchgate.nettsijournals.com The synthesis of these sugar isothiocyanates, including acetylated versions of maltosyl isothiocyanate, provided a foundational platform for their later use in more complex biological studies. researchgate.netscispace.com

Significance of Glycosylated Isothiocyanates in Affinity Labeling and Molecular Probing

The true potential of glycosylated isothiocyanates in chemical biology was realized with their application in affinity labeling and as molecular probes. researchgate.net Affinity labeling is a technique used to identify and characterize the binding site of a protein. nih.gov A probe molecule, such as this compound, is designed with two key features: a "recognition" moiety that specifically binds to the target protein and a "reactive" moiety that forms a permanent covalent bond with it.

For this compound, the maltose (B56501) portion acts as the recognition element, directing the molecule to proteins that naturally bind glucose or similar sugars. nih.govnih.gov Once the probe is situated within the protein's binding site, the electrophilic isothiocyanate group reacts with a nearby nucleophilic amino acid residue (e.g., lysine), effectively "labeling" the protein. nih.gov This covalent attachment allows researchers to isolate, identify, and study the labeled protein, providing invaluable information about its structure and function. This approach has proven particularly effective for studying membrane transport proteins and other carbohydrate-binding proteins. nih.govnih.govnih.gov The strategic combination of a sugar's specificity with the reactivity of the isothiocyanate group provides a powerful method for dissecting complex biological systems. nih.govchemrxiv.org

Overview of Research Trajectories for this compound

Research involving this compound has primarily followed two major trajectories: the identification of membrane transporters and its use as a synthetic precursor.

The most prominent research trajectory for MITC has been its use as a specific affinity label for the glucose transporter in human erythrocytes (red blood cells). globalauthorid.comscispace.com In seminal work during the 1980s, researchers synthesized MITC and demonstrated that it was a potent and irreversible inhibitor of glucose transport. nih.gov Kinetic studies showed that MITC reduced the maximum transport rate without changing the binding affinity for glucose, which is a classic characteristic of a non-competitive, covalent inhibitor. nih.gov By using a radiolabeled version ([¹⁴C]MITC), they were able to prove that the compound almost exclusively binds to a protein known as "band 3" in the erythrocyte membrane. nih.gov This experiment was crucial in identifying this protein component as the glucose transporter. nih.govbiologists.com Further studies used proteolysis to pinpoint the specific region within the transporter protein where MITC binds, offering deeper insights into its functional structure. nih.gov

A second, parallel research trajectory utilizes acetylated forms of this compound as a key synthetic intermediate. researchgate.netscispace.com In this context, the compound serves as a versatile starting material for the synthesis of a diverse range of N-maltosylated compounds, including thiocarbamides, thiocarbamates, and isodithiobiurets. zenodo.orgtsijournals.comgrafiati.com These synthetic efforts expand the library of complex carbohydrate derivatives available for various chemical and biological applications.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₃H₂₁NO₉S
IUPAC Name (2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexan-1-yl isothiocyanate
Structure A maltose (disaccharide) unit linked to an isothiocyanate (-N=C=S) group. ontosight.ai
Key Functional Groups Maltose (for binding specificity), Isothiocyanate (for covalent reaction). nih.govnih.gov

Table 2: Summary of Key Research Findings for this compound

YearLead ResearchersKey FindingSignificance
1980Mullins & LangdonThis compound (MITC) acts as a potent, irreversible inhibitor of glucose transport in human erythrocytes. nih.govEstablished MITC as a specific affinity label for the glucose transporter.
1980Mullins & LangdonRadiolabeled [¹⁴C]MITC was found to bind almost exclusively to the "band 3" protein component of the erythrocyte membrane. nih.govProvided direct evidence for the identification of the glucose transport protein.
1985Shelton & LangdonThe binding site of MITC was localized to a specific 17,000-dalton region near the center of the transporter's polypeptide chain. nih.govProvided structural insights into the functional organization of the glucose transporter.
2011-2012Deshmukh et al.Hepta-O-acetyl-β-D-maltosyl isothiocyanate was used as a key intermediate to synthesize novel thiocarbamides and other derivatives. scispace.comtsijournals.comDemonstrated the utility of this compound derivatives as versatile synthetic building blocks in carbohydrate chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO10S B1194466 Maltosyl isothiocyanate CAS No. 73027-03-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73027-03-9

Molecular Formula

C13H21NO10S

Molecular Weight

383.37 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H21NO10S/c15-1-4-6(17)7(18)10(21)13(23-4)24-11-5(2-16)22-12(14-3-25)9(20)8(11)19/h4-13,15-21H,1-2H2/t4-,5-,6-,7+,8-,9-,10-,11-,12?,13-/m1/s1

InChI Key

ZBRBEHIGVFMFAH-NPZHFXNTSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N=C=S)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O

Synonyms

maltosyl isothiocyanate

Origin of Product

United States

Synthetic Methodologies for Maltosyl Isothiocyanate and Its Derivatives

Classical Synthetic Routes to Maltosyl Isothiocyanate

The traditional synthesis of this compound relies on well-established organic chemistry reactions, primarily focusing on the conversion of maltose (B56501) into a reactive intermediate that can be subsequently transformed into the target isothiocyanate.

To ensure the stability of the carbohydrate moiety and to control the reactivity during the synthesis, the hydroxyl groups of maltose are typically protected. Peracetylation, the process of acetylating all the hydroxyl groups, is a common strategy. Peracetylated sugars can be converted into glycosyl isothiocyanates in a single step by using trimethylsilyl (B98337) isothiocyanate and a Lewis acid in dichloromethane (B109758) at room temperature. researchgate.net The preparation of per-O-acetylated glycosyl isothiocyanates from per-O-acetylated sugars is a key step in the synthesis of thiourea-linked pseudonucleosides. researchgate.net These peracetylated precursors are crucial for achieving 1,2-cis relative configuration in the final glycopyranosyl isothiocyanates. researchgate.net

Advanced Approaches in Isothiocyanate Synthesis Relevant to this compound Analogs

Modern synthetic chemistry offers several advanced methodologies for the synthesis of isothiocyanates, which are applicable to the preparation of analogs of this compound. These methods often provide advantages in terms of efficiency, yield, and environmental impact.

The conversion of dithiocarbamates to isothiocyanates is a critical step that relies on the use of a desulfurizing agent. A wide variety of such reagents are available, each with its own advantages and substrate scope. nih.gov The choice of reagent can depend on the desired reaction conditions and the functional groups present in the substrate. mdpi.com

Some commonly used desulfurizing agents include:

Tosyl chloride mdpi.com

Sodium persulfate nih.govmdpi.com

Iodine nih.govmdpi.com

Ethyl chloroformate nih.govmdpi.com

Cyanuric chloride mdpi.combeilstein-journals.org

Propane (B168953) phosphonic acid anhydride (B1165640) (T3P®) organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) mdpi.com

Triflic anhydride (Tf₂O) ijacskros.com

The following table summarizes a selection of desulfurization reagents and their general applicability.

Desulfurization ReagentKey FeaturesReference
Sodium PersulfateEfficient for a wide range of isothiocyanates, including chiral derivatives. nih.gov nih.gov
Propane phosphonic acid anhydride (T3P®)A green and safe reagent with water-soluble by-products, simplifying work-up. organic-chemistry.org organic-chemistry.org
DMT/NMM/TsO⁻A new and efficient desulfurating agent for the synthesis of diverse isothiocyanates. mdpi.com mdpi.com
Triflic anhydride (Tf₂O)Used in a practical and mild protocol for the preparation of isothiocyanates. ijacskros.com ijacskros.com
Cyanuric chlorideUsed as a desulfurylation reagent in a one-pot process under aqueous conditions. beilstein-journals.orgnih.gov beilstein-journals.orgnih.gov

A one-pot process for the preparation of a broad range of alkyl and aryl isothiocyanates has been developed under aqueous conditions. beilstein-journals.orgnih.gov This process involves the in situ generation of a dithiocarbamate (B8719985) salt from a primary amine and carbon disulfide, followed by elimination to form the isothiocyanate using cyanuric chloride as the desulfurizing agent. beilstein-journals.orgnih.gov

A two-step, one-pot reaction using propane phosphonic acid anhydride (T3P®) as a desulfurating agent has also been reported. organic-chemistry.org This method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, which are then desulfurated in situ. organic-chemistry.org Similarly, a "one-pot", two-step procedure using DMT/NMM/TsO⁻ as the desulfurization reagent has been developed. mdpi.com

These protocols are advantageous for their simplicity and often high yields. The one-pot process using phenyl chlorothionoformate is effective for preparing alkyl and electron-rich aryl isothiocyanates, while a two-step approach is more versatile for a wider range of substrates. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of isothiocyanates. mdpi.com

Microwave-assisted reactions have been shown to enhance the efficiency of the conversion of dithiocarbamates into isothiocyanates. mdpi.com For example, the synthesis of aliphatic and aromatic isothiocyanates has been carried out in a microwave reactor with high yields. nih.gov This technique is particularly beneficial for increasing the rate of reaction, with syntheses being completed in minutes rather than hours. mdpi.com The combination of microwave irradiation with post-Ugi reactions has also been explored for the efficient synthesis of complex polycyclic structures. mdpi.com

Derivatization Strategies Utilizing this compound as a Key Intermediate

The electrophilic carbon atom of the isothiocyanate moiety in this compound readily undergoes addition reactions with nucleophiles such as amines, hydrazines, and thiols. This reactivity forms the basis for the synthesis of a diverse range of N-maltosylated thiocarbonyl derivatives.

Synthesis of N-Maltosylated Thiocarbamides

N-Maltosylated thiocarbamides are synthesized through the condensation reaction of this compound with various primary and secondary amines. For instance, 1-hepta-O-acetyl-β-D-maltosyl-3-aryl thiocarbamides have been prepared by reacting hepta-O-acetyl-β-D-maltosyl isothiocyanate with a range of aryl amines in boiling benzene (B151609). tsijournals.comtsijournals.com The reaction mixture is typically refluxed for several hours, after which the solvent is removed, and the resulting product is purified. tsijournals.com Similarly, the interaction of hepta-O-acetyl-β-D-maltosyl isothiocyanate with 2-aminobenzothiazoles and its substituted derivatives yields the corresponding 1-hepta-O-acetyl-β-D-maltosyl-3-(2)-substituted benzothiazolyl thiocarbamides. tsijournals.comtsijournals.com

Table 1: Examples of Synthesized N-Maltosylated Thiocarbamides

Reactant 1Reactant 2Product
Hepta-O-acetyl-β-D-maltosyl isothiocyanateAryl amines1-Hepta-O-acetyl-β-D-maltosyl-3-aryl thiocarbamides
Hepta-O-acetyl-β-D-maltosyl isothiocyanate2-Aminobenzothiazoles1-Hepta-O-acetyl-β-D-maltosyl-3-(2)-substituted benzothiazolyl thiocarbamides

Formation of Maltosyl Thiosemicarbazides and Thiosemicarbazones

The reaction of isothiocyanates with hydrazines provides a straightforward route to thiosemicarbazides. mdpi.com This methodology can be extended to this compound to produce maltosyl thiosemicarbazides. These compounds, in turn, can serve as precursors for the synthesis of maltosyl thiosemicarbazones through condensation with various aldehydes and ketones. scielo.brnih.govnih.gov The general synthesis of thiosemicarbazones involves the reaction of a thiosemicarbazide (B42300) with a suitable carbonyl compound, often in the presence of an acid catalyst. nih.gov

Preparation of Maltosyl Isodithiobiurets

Maltosyl isodithiobiurets can be synthesized from this compound. A notable example is the preparation of 1-aryl-5-hepta-O-acetyl-β-D-maltosyl-2-S-benzyl-2,4-isodithiobiurets. researchgate.net This synthesis is achieved through the interaction of hepta-O-acetyl-β-D-maltosyl isothiocyanate with various 1-aryl-S-benzyl isothiocarbamides in a boiling benzene medium. researchgate.net The reaction is typically carried out for a few hours, and upon completion, the solvent is distilled off to yield a viscous semi-solid which is then triturated with petroleum ether to afford the solid product. researchgate.net

Development of Other Novel N-Maltosylated Thiocarbonyl Derivatives

The reactivity of this compound extends to other nucleophiles, enabling the synthesis of a variety of other N-maltosylated thiocarbonyl derivatives. For example, N-hepta-O-acetyl-β-D-maltosyl-O-alkyl thiocarbamates have been prepared by the reaction of hepta-O-acetyl-β-D-maltosyl isothiocyanate with various alcohols. tsijournals.com The reaction is typically performed by refluxing the reactants, and the product is isolated by pouring the reaction mixture into ice-cold water. tsijournals.com

Analytical and Spectroscopic Characterization Techniques for Synthesized this compound Compounds

The structural elucidation of newly synthesized this compound derivatives relies on a combination of analytical and spectroscopic techniques. These methods provide crucial information about the molecular structure, functional groups, and elemental composition of the compounds.

Spectroscopic Methods (IR, NMR, Mass Spectrometry) in Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound derivatives. A key diagnostic absorption band for the isothiocyanate group (-N=C=S) appears in the region of 2000-2200 cm⁻¹. chemicalpapers.com The presence of this strong, sharp band is a clear indicator of the isothiocyanate functionality. In the case of thiocarbamide derivatives, the IR spectra will show characteristic N-H stretching and bending vibrations, as well as C=S stretching frequencies. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for the detailed structural analysis of these compounds. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number and types of protons and their connectivity. In acetylated maltosyl derivatives, the signals for the acetyl protons are typically observed in the upfield region, while the anomeric proton of the maltose unit appears at a characteristic downfield shift. tsijournals.comresearchgate.net The signals for aromatic protons in aryl-substituted derivatives are also readily identifiable. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbon of the isothiocyanate group (-NCS) typically gives a signal in the range of 130 ± 40 ppm. glaserchemgroup.com However, this signal can sometimes be very broad or even "near-silent" due to the structural flexibility of the isothiocyanate group. glaserchemgroup.com The carbonyl carbons of the acetyl groups and the carbons of the maltose skeleton can also be assigned based on their characteristic chemical shifts. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. researchgate.net Techniques such as Electrospray Ionization (ESI-MS) are commonly employed. nih.govresearchgate.net The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight, which helps to confirm the successful synthesis of the target compound. researchgate.net Fragmentation analysis can further corroborate the proposed structure. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Hepta-O-acetyl-β-D-maltosyl-3-aryl thiocarbamides
1-Hepta-O-acetyl-β-D-maltosyl-3-(2)-substituted benzothiazolyl thiocarbamides
Hepta-O-acetyl-β-D-maltosyl isothiocyanate
Maltosyl thiosemicarbazides
Maltosyl thiosemicarbazones
1-Aryl-5-hepta-O-acetyl-β-D-maltosyl-2-S-benzyl-2,4-isodithiobiurets
1-Aryl-S-benzyl isothiocarbamides

Chromatographic Techniques for Purity Assessment

The assessment of purity for this compound and its derivatives is a critical step following synthesis to ensure the removal of starting materials, solvents, and by-products. Various chromatographic techniques are employed for this purpose, ranging from simple, rapid methods for reaction monitoring to sophisticated hyphenated techniques for precise quantitative analysis. The choice of method depends on the specific properties of the this compound derivative, such as the presence of protecting groups like acetyl groups, which significantly alter polarity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental technique for the qualitative purity assessment of synthesized glycosyl isothiocyanates. It is often used to monitor the progress of a chemical reaction and to quickly check the purity of the resulting products. For instance, the purity of Hepta-O-acetyl-β-D-maltosyl isothiocyanate has been verified using TLC following its synthesis researchgate.net. In a typical TLC analysis, the compound is spotted on a silica (B1680970) gel plate, which acts as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase, and the separation of components is visualized, often under UV light or by staining. While TLC is primarily qualitative, it provides essential information about the number of components in a sample and allows for a comparison with starting materials and known standards.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the detailed purity analysis and quantification of isothiocyanates. mdpi.comnih.govmdpi.com The analytical determination of isothiocyanates can present challenges due to their potential instability and, for some, the lack of strong UV chromophores mdpi.com. However, reverse-phase HPLC (RP-HPLC) is commonly and successfully employed.

In RP-HPLC, a nonpolar stationary phase, typically a C18 column, is used with a polar mobile phase. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For glycosylated compounds like this compound, which are highly polar, careful selection of the mobile phase is crucial for achieving good separation.

Commonly used mobile phases are mixtures of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like formic acid to improve peak shape. mdpi.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary to resolve complex mixtures.

Detection is most often accomplished using a Diode Array Detector (DAD) or a simple UV detector. mdpi.commostwiedzy.pl The isothiocyanate functional group has a characteristic UV absorbance, although the wavelength of maximum absorbance can vary. In cases where sensitivity is low or specificity is required, HPLC can be coupled with a mass spectrometer (MS). nih.govmdpi.com HPLC-MS provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the identity of the target compound and any impurities. nih.gov

The table below summarizes typical conditions used for the HPLC analysis of various isothiocyanates, which are applicable for assessing the purity of this compound derivatives.

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) Reverse Phase C18 (250 mm x 4.6 mm, 5 µm) nih.govPoroshell 120 (EC-C18; 2.7 µm; 3.0 × 150 mm) mdpi.comReverse Phase C18
Mobile Phase Acetonitrile : Water (1:1, v/v) nih.govA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile:Water (50:50) mdpi.comMethanol : Water
Elution Mode Isocratic nih.govGradient mdpi.comGradient
Flow Rate 1.0 mL/min nih.gov0.4 mL/min mdpi.com0.5 - 1.0 mL/min
Detection UV-Vis @ 190 nm nih.govDAD @ 229 nm mdpi.comMass Spectrometry (MS)
Temperature Ambient nih.govNot specifiedElevated (e.g., 60°C) researchgate.net

This table is interactive. Users can sort and filter the data based on the parameters.

Other Chromatographic Techniques

Beyond TLC and HPLC, other methods like Gas Chromatography (GC) can be used for more volatile isothiocyanates. mdpi.com However, due to the non-volatile nature of the maltose moiety, GC would only be suitable for derivatives after chemical modification to increase their volatility. High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency compared to standard TLC and can be used for quantitative analysis when coupled with a densitometer. nih.gov

For preparative purposes, where the goal is to isolate the pure compound rather than just assess its purity, techniques like preparative HPLC or flash chromatography are employed. These methods operate on the same principles as their analytical counterparts but are scaled up to handle larger quantities of material. nih.gov

Molecular Mechanisms of Action of Maltosyl Isothiocyanate

Modulatory Effects on Anion Transport Systems

The band 3 protein is a multifunctional protein, serving not only as a glucose transporter but also as the primary anion exchanger in erythrocytes. Research indicates that MITC's interactions are not limited to the glucose transport function of this protein.

Studies have revealed that MITC also reacts with the anion transport component of the band 3 protein. nih.gov This was demonstrated by the finding that MITC irreversibly inhibits the uptake of sulfate, an anion, in intact red blood cells. nih.gov This suggests that while synthesized as an affinity label for the hexose (B10828440) carrier, MITC partially labels the anion transporter as well. nih.gov

The interaction between MITC and the anion exchange site on band 3 is further clarified by its interplay with known anion transport inhibitors. The labeling of band 3 by MITC was found to be irreversibly decreased by pre-treatment with 4,4'-diisothiocyanostilbene-2,2'-disulfonate (B1235734) (DIDS), a potent and specific inhibitor of anion transport. nih.gov Furthermore, MITC itself was shown to irreversibly inhibit the labeling of band 3 by a tritiated dihydro-DIDS analog. nih.gov These reciprocal inhibition findings indicate a direct interaction or a significant conformational link between the MITC binding site and the DIDS binding site on the band 3 protein. nih.gov Interestingly, while MITC affects anion transport and its binding is blocked by anion transport inhibitors, covalent inhibitors of anion transport were found to have no effect on glucose transport, suggesting distinct functional consequences of binding at these different sites. nih.govresearchgate.net

General Mechanistic Principles of Isothiocyanate Bioactivity (Conceptual Framework)

The biological activities of isothiocyanates (ITCs), including Maltosyl isothiocyanate, are fundamentally rooted in the chemical properties of the isothiocyanate functional group (-N=C=S). This group confers a potent electrophilic character to the molecule, making it highly reactive toward nucleophilic cellular components. This reactivity serves as the foundation for its interactions with a multitude of biological macromolecules, thereby triggering a cascade of downstream cellular events. The following sections detail the core mechanistic principles that govern the bioactivity of this class of compounds.

Electrophilic Reactivity and Covalent Adduct Formation with Biological Thiols

The hallmark of isothiocyanate bioactivity is the electrophilic nature of the central carbon atom in the -N=C=S group. mdpi.com This carbon is susceptible to nucleophilic attack, particularly from the thiol groups (-SH) of cysteine residues within proteins and in the antioxidant tripeptide, glutathione (B108866) (GSH). mdpi.comnih.gov This reaction leads to the formation of a covalent bond, resulting in a dithiocarbamate (B8719985) adduct. researchgate.netpnas.org

This covalent modification is a key initiating event in the mechanism of action for many ITCs. nih.govoup.com The reaction with glutathione, often catalyzed by glutathione S-transferase (GST) enzymes, is a primary route for the metabolism and elimination of ITCs from the body. oregonstate.edu However, this reaction also temporarily depletes cellular stores of GSH, which can perturb the redox homeostasis of the cell. mdpi.com

Beyond glutathione, the direct and covalent modification of proteins is a critical aspect of ITC bioactivity. oup.comnih.gov The formation of stable adducts with cysteine residues on target proteins can profoundly alter their structure and function. oup.com While cysteine thiols are the most common targets, ITCs can also react with other nucleophilic sites, such as the amine groups of lysine (B10760008) residues, to form stable thiourea (B124793) adducts, particularly under specific pH conditions. researchgate.netnih.gov This ability to covalently bind to and modify proteins underlies the diverse biological effects attributed to this class of compounds. nih.govoup.com For instance, early research identified this compound as an affinity label for the glucose transporter in human erythrocyte membranes, where it acts as a potent irreversible inhibitor by covalently binding to the transporter protein. acs.orgnih.gov

Table 1: Reactivity of Isothiocyanates with Biological Nucleophiles

Nucleophile Functional Group Resulting Adduct Bond Type Significance
Cysteine (in proteins) Thiol (-SH) Dithiocarbamate Covalent Alters protein conformation and function. nih.govoup.com
Glutathione (GSH) Thiol (-SH) Dithiocarbamate Covalent Primary metabolic pathway; can induce oxidative stress. mdpi.comoregonstate.edu

Modulation of Protein Conformation and Enzyme Activity

By forming covalent adducts, ITCs can act as potent modulators of protein structure and, consequently, enzyme activity. nih.gov This modification can either inhibit or, in some cases, activate protein function, depending on the specific protein and the location of the modified amino acid residue. oup.com

A prime example of this is the inhibition of enzymes involved in various cellular processes. Research has shown that ITCs can inhibit the activity of certain drug-metabolizing enzymes and kinases. nih.govnih.gov For example, some ITCs have been found to directly and covalently modify MEKK1, a protein kinase, leading to the functional silencing of the enzyme and blocking downstream signaling. nih.gov Similarly, ITCs can inhibit the activity of enzymes like glutathione S-transferases (GSTs) and esterases. nih.gov The specific structure of the ITC can influence its affinity and inhibitory effect on different enzymes. scielo.org.co

The interaction of this compound with the glucose transporter of the human erythrocyte membrane is a classic illustration of this principle. By acting as an affinity label, it binds irreversibly to the transporter, which is a protein component of band 3 in the erythrocyte membrane, thereby inhibiting glucose transport. acs.orgnih.gov This demonstrates how the covalent modification by an ITC can lead to a significant and lasting alteration of protein function. The modification of amino acid residues within a protein by ITCs is dependent on factors such as pH and the specific microenvironment of the protein. oup.com

Table 2: Examples of Enzymes and Proteins Modulated by Isothiocyanates

Protein Target Type of Modulation Functional Consequence Example ITC
MEKK1 Inhibition Blockade of SAPK/JNK signaling pathway. nih.gov Phenethyl isothiocyanate (PEITC)
Glucose Transporter Inhibition Blockade of glucose transport. acs.orgnih.gov This compound (MITC)
Glutathione S-Transferase (GST) Inhibition Reduced detoxification capacity. nih.gov Allyl isothiocyanate (AITC), 2-Phenylethyl isothiocyanate (2PEITC)
Esterase (EST) Inhibition Reduced enzyme activity. nih.gov 2-Phenylethyl isothiocyanate (2PEITC), 3-Methylthiopropyl isothiocyanate (3MPITC)

Impact on Cellular Signaling Pathways (e.g., related to stress response, cell cycle modulation in vitro)

The covalent modification of key regulatory proteins by isothiocyanates allows them to influence a wide array of cellular signaling pathways. amerigoscientific.comnih.gov These pathways are crucial for controlling cellular responses to stress, cell proliferation, and cell death. scielo.org.cofrontiersin.org

Stress Response Pathways: A primary target of many ITCs is the Keap1-Nrf2 pathway, a central regulator of the cellular antioxidant and cytoprotective response. oregonstate.eduamerigoscientific.com Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by binding to its repressor protein, Keap1. youtube.com Keap1 is rich in reactive cysteine residues, which can be modified by electrophiles like ITCs. oregonstate.edunih.gov This modification leads to a conformational change in Keap1, causing it to release Nrf2. youtube.com The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes, inducing the expression of a battery of protective proteins, including phase II detoxification enzymes and antioxidant enzymes. oregonstate.eduamerigoscientific.com

ITCs also impact stress-activated protein kinase pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., ERK, JNK, and p38). scielo.org.coamerigoscientific.comnih.gov The activation of these pathways is often cell-type and ITC-specific and can lead to various outcomes, including apoptosis or cell survival. nih.govplos.orgaacrjournals.org For instance, studies have shown that different ITCs can activate ERK1/2, JNK, and p38 signaling, which can be coupled to cell cycle delay and apoptosis in vitro. nih.govnih.gov

Cell Cycle Modulation in Vitro: Isothiocyanates have been demonstrated to interfere with cell cycle progression, often causing arrest at specific checkpoints. scielo.org.comdpi.com This effect is typically mediated by altering the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). scielo.org.comdpi.com For example, various ITCs have been shown to induce a G2/M phase cell cycle arrest. scielo.org.comdpi.comnih.gov This arrest is often associated with changes in the levels of proteins like Cyclin B1, Cdc25C, and the CDK inhibitor p21. scielo.org.comdpi.comnih.gov The induction of p21 can be a downstream consequence of HDAC inhibition or activation of other signaling pathways. nih.govmdpi.com The ability of ITCs to modulate the cell cycle contributes to their observed effects on cell proliferation in vitro. scielo.org.cooaepublish.com

Applications of Maltosyl Isothiocyanate in Advanced Chemical Biology Research

Maltosyl Isothiocyanate as an Affinity Label in Membrane Protein Research

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins. An affinity label is a molecule that resembles a natural ligand but contains a reactive group that forms a covalent bond with the target protein, thereby permanently "labeling" it. MITC functions as an effective affinity label for specific carbohydrate-binding proteins, particularly those embedded within the complex environment of the cell membrane.

Probing Carbohydrate Binding Sites on Cell Surface Receptors (e.g., Lectins)

Lectins are a class of proteins that bind specifically to carbohydrate structures and are crucial mediators of cell-cell recognition, signaling, and adhesion. The maltose (B56501) portion of MITC can be recognized by lectins or other carbohydrate receptors that have an affinity for glucose or glucose-containing disaccharides. Upon binding, the electrophilic isothiocyanate group of MITC is positioned to react with nearby nucleophilic amino acid residues (like lysine (B10760008) or cysteine) within the binding pocket.

This covalent and irreversible binding makes MITC a useful tool for:

Identifying Lectins: By using a radiolabeled or tagged version of MITC, researchers can permanently mark and subsequently identify unknown lectins or carbohydrate receptors from complex protein mixtures.

Mapping Binding Sites: The covalent attachment allows for the isolation of the labeled protein, followed by proteolytic digestion and mass spectrometry to pinpoint the exact amino acid residues involved in binding. This provides high-resolution information about the architecture of the carbohydrate-binding pocket.

Functional Inhibition Studies: By irreversibly blocking the binding site, MITC can be used to study the functional consequences of inhibiting a specific lectin-carbohydrate interaction, helping to elucidate the lectin's biological role.

While the principle is well-established, the specific application of MITC to probe a wide range of lectins is an area with potential for further exploration. The specificity of any given lectin for the maltose moiety would be a critical determinant of the labeling efficiency.

Facilitating Purification and Characterization of Membrane Transport Proteins

One of the most well-documented applications of MITC is in the study of the glucose transporter in human erythrocytes. scribd.comnih.gov Membrane transport proteins are notoriously difficult to purify and study due to their hydrophobic nature and low abundance. d-nb.infofrontiersin.orgresearchgate.net MITC has proven to be an invaluable tool in overcoming these challenges for specific transporters.

Early research demonstrated that MITC is a potent and irreversible inhibitor of glucose transport in human red blood cells. acs.org The inhibition was shown to be specific, as the presence of other transportable sugars protected the transporter from being modified by MITC. This specificity fulfilled the kinetic criteria for MITC to be classified as a true affinity label for the glucose transporter. scribd.com

Using radiolabeled [¹⁴C]MITC, researchers were able to identify the glucose transporter as a component of the "band 3" protein complex in erythrocyte membranes. scribd.comnih.gov The covalent nature of the MITC-transporter bond allowed the protein to be tracked throughout rigorous purification procedures that would otherwise disrupt non-covalent interactions. scribd.com This research led to the estimation of the number of glucose transporters present in the erythrocyte membrane and the localization of the MITC binding site to a specific 17,000-dalton region of the protein that is deeply associated with the membrane. nih.gov

ParameterFindingSource
Target Protein Glucose Transporter scribd.com
Cell Type Human Erythrocyte scribd.com
Mechanism Irreversible covalent labeling acs.org
Identified Location Component of Band 3 scribd.comnih.gov
Estimated Transporters/Cell 3 x 10⁵ scribd.com
Binding Site Localization 17,000-dalton region near the polypeptide center nih.gov

This table summarizes the key findings from the seminal research on MITC as an affinity label for the glucose transporter.

Integration into Glycoconjugate Chemistry for Neoglycoprotein Synthesis

Glycoconjugate chemistry involves the synthesis of molecules containing carbohydrates linked to other chemical species, such as proteins, peptides, or lipids. The isothiocyanate group is a versatile functional group for this purpose, reacting readily with primary amines to form stable thiourea (B124793) linkages. This reaction is the basis for using MITC in the synthesis of novel glycoconjugates.

Development of Multivalent Ligands and Glycotools

Many biologically significant carbohydrate-protein interactions are characterized by low intrinsic affinity but high avidity, achieved through multivalent presentation (i.e., the simultaneous binding of multiple ligands to multiple receptors). nih.gov MITC is a valuable building block for creating multivalent ligands, often referred to as "glycotools," designed to probe or modulate these interactions.

By reacting MITC with scaffolds containing multiple amine groups (such as dendrimers, polymers, or certain peptides), researchers can construct complex architectures that display numerous maltose units. These multivalent structures can bind to target receptors with much higher apparent affinity than a single maltose molecule. Such glycotools are instrumental in studying processes where multivalency is key, including pathogen adhesion and immune cell signaling. nih.gov The synthesis involves conjugating MITC to a core molecule, creating "glycoclusters" or "glycodendrimers" that mimic the dense presentation of carbohydrates on cell surfaces. nih.gov

Synthesis of Carbohydrate-Modified Bioconjugates for Research Probes

Beyond creating multivalent structures, MITC can be used to attach a maltose unit to a single protein or other biomolecule, creating a carbohydrate-modified bioconjugate. This is particularly useful for generating neoglycoproteins—proteins that have been chemically modified to carry carbohydrate chains not present natively. elsevierpure.comuconn.edu

The process involves reacting MITC with amine groups on the surface of a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting neoglycoprotein can be used for various applications:

Immunological Studies: Neoglycoproteins can be used as antigens to raise antibodies specific for the maltose structure.

Probing Protein Function: Attaching maltose to a protein of interest can be used to study how glycosylation affects its stability, localization, or interaction with other molecules.

Diagnostic Tools: Neoglycoproteins can be immobilized on surfaces (e.g., in an ELISA plate) to detect and quantify the presence of maltose-binding proteins in biological samples.

The straightforward reaction between the isothiocyanate and amine groups makes MITC a practical reagent for creating these custom research probes.

Theoretical Considerations for this compound in Biomimetic Systems

Biomimetic systems are artificial systems designed to imitate natural biological processes or structures. In the context of glycoscience, this could involve creating artificial cell surfaces or synthetic receptors that mimic the behavior of natural lectins.

Theoretically, this compound could be incorporated into such systems. For instance, MITC could be used to functionalize surfaces (e.g., nanoparticles, lipid bilayers, or polymer brushes) that have been pre-coated with amine-containing molecules. This would create a surface that presents maltose units, capable of mimicking a glycosylated cell surface for studying cell adhesion or pathogen recognition.

The reactivity of the isothiocyanate group is a key consideration. It is highly electrophilic and reacts efficiently with unprotonated primary amines under mild aqueous conditions. This reaction is generally specific and proceeds without the need for catalysts, making it suitable for use with sensitive biological molecules. However, isothiocyanates can also react with other nucleophiles, such as the thiol group of cysteine, albeit typically at a slower rate than with amines. The stability of the resulting thiourea bond is another critical advantage, ensuring that the maltose moiety remains permanently attached to the biomimetic scaffold under physiological conditions. These chemical properties make MITC a theoretically robust tool for the bottom-up construction of simplified, controllable models of complex biological interfaces.

Emerging Research Directions for this compound in Basic Science

While the foundational research on this compound as an affinity label was conducted some time ago, the underlying principles of its utility remain highly relevant. Emerging research directions for this compound and its analogs lie in the adaptation of its core structure to more advanced and contemporary chemical biology techniques. The specificity of the maltose moiety for certain protein binding sites, combined with the reactivity of the isothiocyanate group, provides a strong basis for the development of a new generation of chemical probes.

One promising avenue is the development of photoactivatable and bioorthogonal probes . By incorporating a photoreactive group, such as a diazirine or benzophenone, into the this compound structure, researchers could achieve temporal and spatial control over the covalent labeling of target proteins. This would allow for the investigation of dynamic carbohydrate-protein interactions within living cells or complex protein mixtures with greater precision. Furthermore, the addition of a bioorthogonal handle, like an alkyne or an azide, would enable "clickable" chemistry. This would facilitate the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, for the visualization and enrichment of labeled proteins, even at low abundance.

Another key area of emerging research is the application of this compound and its derivatives in the fabrication of carbohydrate microarrays . These platforms allow for the high-throughput screening of carbohydrate-protein interactions. By immobilizing this compound or related structures onto a solid support, it would be possible to probe for novel lectins and other carbohydrate-binding proteins from cellular lysates or biological fluids. This could lead to the discovery of new players in cellular communication, pathogenesis, and immune responses.

The study of lectins , a class of proteins that specifically bind to carbohydrates, represents a significant area for the future application of this compound-based probes. The covalent nature of the bond formed by the isothiocyanate group could be harnessed to trap and identify lectins with weak or transient binding affinities, which are often difficult to study using traditional non-covalent methods. This could provide valuable insights into the roles of these proteins in cell-cell recognition, signaling, and disease progression.

Finally, the isothiocyanate group's ability to react with nucleophilic amino acid residues like lysine and cysteine makes this compound a candidate for covalent fragment-based ligand discovery . In this approach, small, reactive molecules are screened for their ability to covalently bind to a protein of interest, providing a starting point for the development of more potent and selective inhibitors or modulators. A this compound fragment could be used to target the carbohydrate-binding pockets of enzymes or receptors, paving the way for the development of novel therapeutics.

Detailed Research Findings

Seminal research in the early 1980s established this compound (MITC) as a potent and specific tool for studying the glucose transport system in human erythrocytes. These studies demonstrated that MITC acts as an affinity label, a molecule that mimics a natural substrate to bind to a protein's active site and then forms a covalent bond, irreversibly inactivating the protein.

In a key study, MITC was found to be a powerful irreversible inhibitor of glucose influx in human red blood cells. nih.gov The kinetic analysis of glucose transport after treatment with MITC revealed a significant decrease in the maximum transport velocity (Vmax) without a change in the Michaelis constant (Km), which is characteristic of irreversible inhibition. nih.gov The protective effect of transportable sugars and competitive inhibitors against MITC inactivation further confirmed that it specifically targets the glucose transporter. nih.gov

Subsequent research utilized radiolabeled MITC ([¹⁴C]MITC) to identify and quantify the glucose transporter protein. uchicago.edu It was discovered that [¹⁴C]MITC reacted almost exclusively with a protein component of band 3 in the erythrocyte membrane. uchicago.edu The incorporation of the radiolabel into this protein was specifically prevented by the presence of sugars that are known to interact with the glucose transporter. uchicago.edu Based on the amount of [¹⁴C]MITC incorporated, the researchers estimated that there are approximately 3 x 10⁵ glucose transporters per erythrocyte membrane. uchicago.edu

These findings were pivotal in the initial identification and characterization of the human erythrocyte glucose transporter, showcasing the power of this compound as a specific and effective chemical probe in membrane protein research.

ParameterObservation with this compound (MITC)Reference
Effect on Glucose Transport Potent irreversible inhibitor of zero trans influx of glucose. nih.gov
Kinetic Analysis Diminished Vmax with no change in KT for glucose transport. nih.gov
Specificity of Inhibition Protected by transportable sugars and competitive inhibitors. nih.gov
Target Protein Reacts almost exclusively with a component of band 3 of the human erythrocyte membrane. uchicago.edu
Quantification of Transporters Estimated approximately 3 x 10⁵ glucose transporters per erythrocyte membrane. uchicago.edu

Future Perspectives and Open Questions in Maltosyl Isothiocyanate Research

Exploration of Undiscovered Biological Targets and Interaction Partners

The reactivity of the isothiocyanate group makes it a prime candidate for interacting with various biological macromolecules. nih.gov Isothiocyanates are known to mediate their effects through direct protein modification or by disrupting redox homeostasis. nih.gov For maltosyl isothiocyanate, the maltose (B56501) moiety adds a layer of specificity, suggesting that it may target carbohydrate-binding proteins or transporters.

A key area of future research lies in identifying the full spectrum of its biological targets. A significant breakthrough in this area has been the use of this compound (MITC) as a covalent affinity probe to identify the glucose transporter of human erythrocytes. nih.gov This pioneering work localized the binding site of MITC to a 17,000-dalton region of the transporter protein, which is intimately associated with the membrane. nih.gov This finding suggests a functional similarity in the organization of the glucose transporter and the erythrocyte anion transporter. nih.gov

Future investigations should aim to expand upon this knowledge by employing modern proteomic techniques to identify other potential binding partners. The covalent nature of the isothiocyanate-protein interaction makes it amenable to such studies. nih.gov By understanding the full range of its molecular targets, researchers can begin to elucidate the downstream biological effects and potential therapeutic applications of this compound.

Table 1: Known and Potential Biological Targets of this compound

Target ClassSpecific ExampleEvidence/Hypothesis
Membrane Transporters Human Erythrocyte Glucose TransporterConfirmed binding as a covalent affinity probe. nih.gov
Lectins Concanavalin A, GalectinsHypothetical, based on the maltose moiety's affinity for carbohydrate-binding proteins.
Enzymes Glycosidases, KinasesHypothetical, potential for covalent modification of active site residues.
Transcription Factors NF-κB, Nrf2Known targets of other isothiocyanates, potential for redox modulation. foodandnutritionjournal.org

Development of Novel Synthetic Methodologies for Complex this compound Conjugates

The synthesis of glycosyl isothiocyanates is a critical step in exploring their biological functions. magtech.com.cn These compounds serve as important intermediates in the preparation of a variety of bioactive molecules, including glycosylthioureas and glycosylheterocycles. magtech.com.cn While general methods for the synthesis of isothiocyanates from amines are well-established, the development of methodologies tailored for creating complex this compound conjugates remains an open area of research. nih.govorganic-chemistry.org

Future synthetic efforts should focus on creating a diverse library of this compound derivatives. This could involve modifying the maltose backbone or linking the isothiocyanate group via different spacers. Such a library would be invaluable for structure-activity relationship studies to understand how modifications to the molecule affect its biological activity and target specificity.

Furthermore, the development of efficient methods for conjugating this compound to other molecules, such as peptides, lipids, or fluorescent tags, will be crucial for creating sophisticated molecular probes and potential drug delivery systems. nih.gov The synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling is a promising approach in this direction. nih.gov

Table 2: Potential Synthetic Strategies for this compound Conjugates

Conjugate TypeSynthetic ApproachPotential Application
Fluorescently Labeled MITC Reaction with amine-containing fluorophoresCellular imaging and target localization
Biotinylated MITC Conjugation with biotin (B1667282)Affinity purification of binding partners
Peptide-MITC Conjugates Solid-phase peptide synthesis with isothiocyanate couplingTargeted delivery to specific cell types
Lipid-MITC Conjugates Acylation or etherification of the maltose moietyIncorporation into liposomes for drug delivery

Advanced Structural Biology Approaches to Elucidate Molecular Interactions

Understanding the precise molecular interactions between this compound and its biological targets is fundamental to unraveling its mechanism of action. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), will be instrumental in providing atomic-level details of these interactions.

A primary goal for future structural studies will be to obtain high-resolution structures of this compound covalently bound to its protein targets. This would provide a detailed picture of the binding pocket and the specific amino acid residues involved in the interaction. Such information is invaluable for the rational design of more potent and selective derivatives.

Computational modeling and molecular docking studies can also provide significant insights into the binding modes of this compound with its targets. nih.govnih.gov These in silico approaches can be used to predict potential binding partners and to guide the design of new experiments. The covalent binding of isothiocyanates to proteins, such as tubulin, has been identified as a key mechanism in their biological activity, and similar detailed studies are needed for this compound. nih.gov

Interdisciplinary Research Integrating this compound with Biophysics and Systems Biology

The complex biological effects of this compound are unlikely to be fully understood through a single disciplinary approach. Future research will require a highly interdisciplinary effort, integrating chemistry, biology, biophysics, and systems biology.

Biophysical techniques can be employed to study the kinetics and thermodynamics of this compound binding to its targets. These studies can provide quantitative data on binding affinities and reaction rates, which are essential for understanding the potency and duration of its biological effects.

Q & A

Q. What are the recommended methodologies for synthesizing maltosyl isothiocyanate in laboratory settings?

this compound can be synthesized via amine-thiocarbonyl reactions, analogous to protocols used for allyl isothiocyanate. For example, dissolving the precursor amine in a solvent like corn oil, followed by controlled addition of thiophosgene or carbon disulfide under inert conditions, ensures high yield . Purity should be confirmed using gas chromatography (GC) with flame ionization detection, as demonstrated in studies on allyl isothiocyanate .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, and high-performance liquid chromatography (HPLC) or GC-MS to assess purity. For novel compounds, elemental analysis and infrared (IR) spectroscopy are critical to validate molecular composition, as emphasized in protocols for allyl isothiocyanate .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with UV detection (λ = 240–260 nm) is effective, as isothiocyanates exhibit strong absorbance in this range. For complex matrices, solid-phase microextraction (SPME) followed by GC-MS provides enhanced sensitivity, a method validated for allyl isothiocyanate in mustard oil .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to mitigate degradation of this compound during biological assays?

Stability studies in solvents like corn oil (as used for allyl isothiocyanate) indicate that refrigeration (4°C) and inert atmospheres (N₂) reduce hydrolysis. Weekly stability testing via GC or HPLC is recommended, with adjustments to pH (neutral to slightly acidic) to preserve functional groups .

Q. What strategies resolve contradictions in reported bioactivity data for isothiocyanate derivatives like this compound?

Discrepancies often arise from variations in cell-line sensitivity or solvent effects. Standardize assays using identical cell passages, control for solvent cytotoxicity (e.g., DMSO vs. corn oil), and validate dose-response curves across multiple replicates. Cross-reference findings with structural analogs (e.g., benzyl isothiocyanate) to identify structure-activity relationships .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Follow protocols from chronic toxicity studies on allyl isothiocyanate: administer via oral gavage in corn oil, collect plasma at timed intervals, and quantify metabolites using LC-MS/MS. Include control groups dosed with vehicle alone to distinguish compound-specific effects .

Q. What computational approaches predict the interaction of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzymes like glutathione S-transferase. Validate predictions with in vitro inhibition assays, referencing studies on phenethyl isothiocyanate’s anti-cancer mechanisms .

Methodological Best Practices

Q. What experimental controls are essential for reproducibility in isothiocyanate research?

  • Negative controls : Vehicle-only (e.g., corn oil) to assess solvent effects.
  • Positive controls : Established bioactive isothiocyanates (e.g., sulforaphane) for comparative bioactivity.
  • Analytical controls : Spiked samples with known isothiocyanate concentrations to validate quantification methods .

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Implement strict reaction condition monitoring (temperature, reagent stoichiometry) and characterize each batch via NMR and HPLC. For biological studies, pool multiple batches to average out minor impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adopt guidelines from methyl and allyl isothiocyanate safety sheets: use fume hoods, wear nitrile gloves, and maintain emergency showers/eye wash stations. Avoid skin contact and monitor airborne concentrations with real-time sensors .

Data Presentation and Validation

Q. How should conflicting data on this compound’s thermal stability be reported?

Use differential scanning calorimetry (DSC) to determine decomposition temperatures. Compare results across solvents (e.g., aqueous vs. organic) and disclose all experimental conditions (heating rate, atmosphere) to identify confounding factors .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

Nonlinear regression (e.g., log-dose vs. response) with software like GraphPad Prism, reporting IC₅₀/EC₅₀ values ± 95% confidence intervals. Include replicate numbers (n ≥ 3) and account for inter-experimental variability using mixed-effects models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.